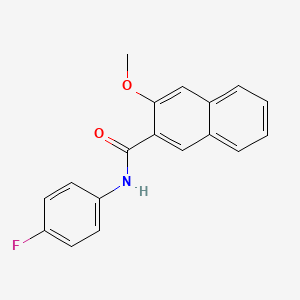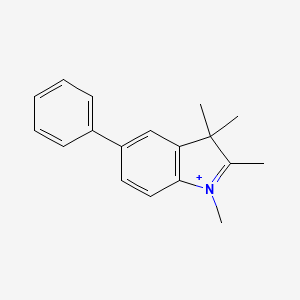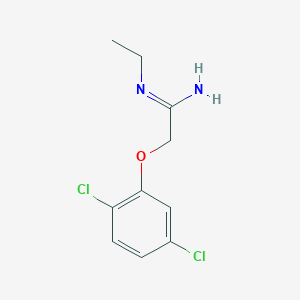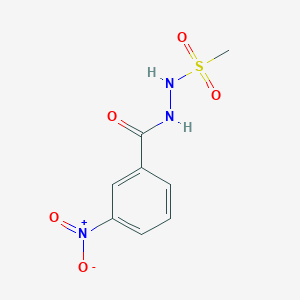![molecular formula C32H27NO4 B15150736 3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core substituted with methyl groups and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol moiety. Its unique structure makes it an interesting subject for research in organic chemistry and material science.
準備方法
The synthesis of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, including the preparation of the biphenyl core, the formation of the benzoate ester, and the introduction of the dioxooctahydro-ethenocyclopropa-isoindol moiety. Common synthetic routes may involve:
Preparation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,4’-dimethylbiphenyl and an appropriate boronic acid derivative.
Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the biphenyl core with 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Dioxooctahydro-Ethenocyclopropa-Isoindol Moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions to form the desired dioxooctahydro-ethenocyclopropa-isoindol structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific molecular interactions, which can be studied using techniques such as molecular docking, spectroscopy, and crystallography.
類似化合物との比較
3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
3,4’-dimethylbiphenyl derivatives: These compounds share the biphenyl core but differ in the nature and position of substituents.
Benzoate esters: These compounds share the benzoate ester functional group but differ in the nature of the attached moieties.
Dioxooctahydro-ethenocyclopropa-isoindol derivatives: These compounds share the dioxooctahydro-ethenocyclopropa-isoindol moiety but differ in the nature of the attached groups.
The uniqueness of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C32H27NO4 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
[2-methyl-4-(4-methylphenyl)phenyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C32H27NO4/c1-17-6-8-19(9-7-17)20-10-13-27(18(2)14-20)37-32(36)21-4-3-5-22(15-21)33-30(34)28-23-11-12-24(26-16-25(23)26)29(28)31(33)35/h3-15,23-26,28-29H,16H2,1-2H3 |
InChIキー |
PDXRVMBIJVEXJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)

![1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)

![2-bromo-N-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15150754.png)
